molecular formula C17H19ClN2OS B5640167 4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-2-propyl-1,3-thiazole

4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-2-propyl-1,3-thiazole

Cat. No. B5640167
M. Wt: 334.9 g/mol
InChI Key: KECKGJQEFCKYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazole derivatives, closely related to our compound, typically involves multi-step chemical reactions including cyclization, chloroacylation, and heterocyclization processes. For instance, thiazole rings can be added in multiple steps starting from aniline derivatives, which further undergo reactions like chloroacylation followed by heterocyclization with thioamides or thioureas (Vovk et al., 2010).

Molecular Structure Analysis

The molecular structure of thiazole and its derivatives, including similar compounds, is characterized using spectroscopic and quantum chemical methods. Studies typically employ DFT calculations to determine molecular parameters such as bond lengths and angles, providing insight into the geometry of the molecule. Vibrational spectroscopy and molecular docking results can give further insights into the compound's structure (A. Viji et al., 2020; Diwaker, 2014).

Chemical Reactions and Properties

The chemical reactions involving thiazole derivatives can include interactions with various reagents leading to modifications in the thiazole core or its side chains. The reactivity can be influenced by the presence of the chlorophenyl and pyrrolidinyl groups, which might undergo various organic reactions such as substitution or addition reactions (Klemens et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are determined through experimental techniques such as single-crystal X-ray diffraction and spectroscopy. These properties are crucial for understanding the stability and applicability of the compound in different environments (Kerru et al., 2019).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, nucleophilicity, and electrophilicity, can be derived from the compound's molecular structure analysis. Quantum chemical calculations, including HOMO-LUMO analyses and Fukui functions, can provide insights into the compound's reactivity towards different chemical reagents. Moreover, spectroscopic methods like NMR and IR can give detailed information regarding the chemical environment of different atoms within the molecule (Nural et al., 2018).

Future Directions

The compound “4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-2-propyl-1,3-thiazole” and its derivatives could be further explored for their potential therapeutic applications. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, future research could focus on synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

[3-(2-chlorophenyl)pyrrolidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-2-5-16-19-15(11-22-16)17(21)20-9-8-12(10-20)13-6-3-4-7-14(13)18/h3-4,6-7,11-12H,2,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECKGJQEFCKYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N2CCC(C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(2-Chlorophenyl)-1-pyrrolidinyl]carbonyl}-2-propyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.